molecular formula C10H10ClNO4 B12048155 Propan-2-yl 5-chloro-2-nitrobenzoate CAS No. 51282-57-6

Propan-2-yl 5-chloro-2-nitrobenzoate

Cat. No.: B12048155
CAS No.: 51282-57-6
M. Wt: 243.64 g/mol
InChI Key: XKQPTNNHSOZIEF-UHFFFAOYSA-N
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Description

Propan-2-yl 5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a propan-2-yl group, and the benzene ring is substituted with a chlorine atom and a nitro group. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 5-chloro-2-nitrobenzoate can be synthesized through the esterification of 5-chloro-2-nitrobenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 5-chloro-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new compound. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-chloro-2-nitrobenzoate
  • Propan-2-yl 5-bromo-2-nitrobenzoate
  • Propan-2-yl 5-chloro-3-nitrobenzoate

Uniqueness

Propan-2-yl 5-chloro-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both the chlorine and nitro groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

51282-57-6

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

propan-2-yl 5-chloro-2-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-6(2)16-10(13)8-5-7(11)3-4-9(8)12(14)15/h3-6H,1-2H3

InChI Key

XKQPTNNHSOZIEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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